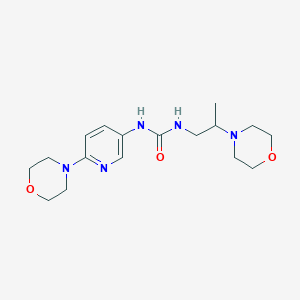![molecular formula C16H19N3O2 B7571678 N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide](/img/structure/B7571678.png)
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with several neurotransmitter receptors, including the dopamine D2 receptor, the adenosine A2A receptor, and the sigma-1 receptor. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, enhancement of cognitive function and memory retention, and inhibition of cancer cell growth and proliferation. This compound has also been shown to modulate various signaling pathways in the body, including neurotransmitter signaling and enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide for lab experiments is its potent and selective activity, which makes it a valuable tool for studying various signaling pathways in the body. However, one limitation of this compound is its relatively high cost and limited availability, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of pain, inflammation, and cognitive disorders. Another area of interest is the investigation of the mechanism of action of this compound and its potential interactions with other signaling pathways in the body. Finally, further research is needed to fully understand the potential applications of this compound in cancer research and the development of new cancer therapies.
Méthodes De Synthèse
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-cyanopyridine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, this compound has been found to enhance cognitive function and memory retention, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-ethyl-4-[(3-methoxyphenyl)methylamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-17-16(20)15-10-13(7-8-18-15)19-11-12-5-4-6-14(9-12)21-2/h4-10H,3,11H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVGZDJOSBKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC=CC(=C1)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![2,4-Difluoro-5-[(4-methoxy-2,6-dimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571642.png)

![3-[[(1-pyridin-2-ylpiperidin-4-yl)amino]methyl]-1H-quinolin-2-one](/img/structure/B7571651.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571666.png)
![3-[[4-(2-Methoxyethyl)piperazin-1-yl]methyl]benzamide](/img/structure/B7571682.png)
![5-[(3-Acetamidophenyl)sulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7571686.png)
![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571694.png)
![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
